![molecular formula C18H21NO2 B2379092 N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide CAS No. 2034380-17-9](/img/structure/B2379092.png)

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

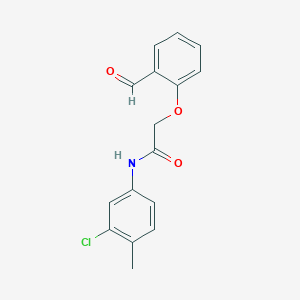

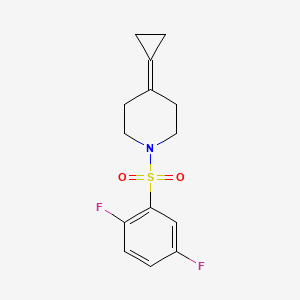

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide” is complex. It contains a benzofuran moiety, a propan-2-yl group, and a cyclohex-3-enecarboxamide group . The exact arrangement of these groups in the molecule would require more detailed structural analysis.Scientific Research Applications

Synthesis and Chemical Transformations

N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide is involved in various synthetic pathways and chemical transformations. For instance, it serves as a precursor in the synthesis of tetrahydrobenzofuran derivatives. These derivatives are obtained through oxidation reactions, showcasing the compound's utility in creating structurally complex molecules with potential biological activity. The work by A. Levai et al. (2002) demonstrates this by converting N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides, highlighting its role in generating novel benzofuran scaffolds Levai et al., 2002.

Photopolymerization and Material Science Applications

In material science, the compound finds applications in the photopolymerization of self-assembled structures. M. Masuda et al. (2003) explored the photopolymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane, using UV light. This process results in polymers with unique properties, indicative of the compound's role in developing new materials through innovative polymerization techniques Masuda et al., 2003.

Cyclization Reactions and Heterocyclic Chemistry

The compound is also instrumental in cyclization reactions, contributing to the field of heterocyclic chemistry. Cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines by S. A. Kazaryants et al. (2011) exemplifies its utility in synthesizing heterocycles, essential for pharmaceutical development Kazaryants et al., 2011.

Antimycobacterial Activity

Beyond synthesis and material science, derivatives of N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide exhibit biological activity. A study by P. Sanna et al. (2002) synthesized derivatives with modest growth inhibition against Mycobacterium tuberculosis, pointing towards the compound's potential as a lead for developing new antimycobacterial agents Sanna et al., 2002.

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13(19-18(20)14-7-3-2-4-8-14)11-16-12-15-9-5-6-10-17(15)21-16/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJYYFCEVYDJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)

![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)

![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)

![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)

![(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B2379029.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2379031.png)